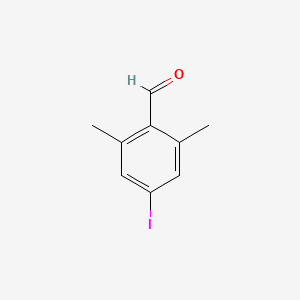

4-Iodo-2,6-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLAWHSARRXXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Iodo 2,6 Dimethylbenzaldehyde

Direct Iodination Strategies on Dimethylbenzaldehyde Derivatives

The most direct route to 4-Iodo-2,6-dimethylbenzaldehyde involves the introduction of an iodine atom onto a pre-existing 2,6-dimethylbenzaldehyde (B72290) scaffold. This approach hinges on the principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already on the aromatic ring.

Electrophilic aromatic halogenation is a fundamental organic reaction for introducing halogen substituents to an aromatic system. rsc.org For iodination, molecular iodine (I₂) itself is generally unreactive towards aromatic rings unless an oxidizing agent is present to generate a more potent electrophilic iodine species, often represented as I⁺. nih.gov Common reagents and conditions for electrophilic iodination include:

Iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide.

Iodine monochloride (ICl).

N-Iodosuccinimide (NIS), often activated by a strong acid like trifluoromethanesulfonic acid or a Lewis acid. researchgate.net

A combination of iodine and potassium iodate (B108269) in concentrated sulfuric acid, which generates the highly electrophilic triiodine cation (I₃⁺). rsc.org

These methods are effective for a wide range of aromatic substrates, including those that are deactivated. rsc.org The choice of reagent can influence the reactivity and selectivity of the iodination process. acs.org

| Iodinating Reagent System | Description | Typical Conditions |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Oxidant generates a more powerful electrophilic iodine species from I₂. nih.gov | Reaction in a solvent like acetic acid. |

| N-Iodosuccinimide (NIS) / Acid | NIS is a source of electrophilic iodine, activated by protic or Lewis acids. researchgate.net | Often used with acids like TfOH or BF₃-H₂O for deactivating substrates. researchgate.net |

| Iodine Monochloride (ICl) | A polar interhalogen compound that acts as a source of I⁺. | Used in solvents like acetic acid or chlorinated hydrocarbons. mdma.ch |

| I₂ / KIO₃ / H₂SO₄ | Forms the highly reactive triiodine cation (I₃⁺), suitable for strongly deactivated rings. rsc.org | Concentrated sulfuric acid as solvent and catalyst. |

When applying electrophilic iodination to 2,6-dimethylbenzaldehyde, the regioselectivity of the reaction is paramount. The directing effects of the existing substituents determine the position of the incoming electrophile.

Methyl Groups (-CH₃): Alkyl groups are activating and ortho-, para-directors due to inductive effects and hyperconjugation. youtube.com In 2,6-dimethylbenzaldehyde, the two methyl groups strongly favor substitution at the 4-position (para to one methyl and ortho to the other) and the 3- and 5-positions (ortho to one methyl and meta to the other).

Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the 3- and 5-positions.

Organometallic Approaches from Halogenated Precursors

An alternative strategy involves the formation of the aldehyde functionality onto a pre-iodinated aromatic ring using organometallic intermediates. This approach can offer high selectivity, as the position of the formyl group is determined by the initial placement of a halogen atom.

This method typically starts with a dihalogenated precursor, such as 1,4-diiodo-2,6-dimethylbenzene. A selective halogen-metal exchange can be performed, followed by trapping the resulting organometallic species with a formylating agent. A well-documented analogue is the synthesis of 4-iodo-2,5-dimethoxybenzaldehyde (B1600581) from 2,5-diiodo-1,4-dimethoxybenzene. mdma.ch In this procedure, the di-iodo compound is treated with one equivalent of n-butyllithium (n-BuLi) at low temperature. The lithium-halogen exchange occurs to form an aryllithium intermediate, which is then quenched with an electrophilic formyl source like N,N-dimethylformamide (DMF) to yield the desired iodo-benzaldehyde. mdma.ch

Applying this logic to the target molecule, 1,4-diiodo-2,6-dimethylbenzene could be treated with an organolithium or Grignard reagent to form an intermediate organometallic species at one of the iodo-positions, which upon reaction with DMF would yield this compound.

| Step | Reactants | Key Reagent | Product | Yield |

|---|---|---|---|---|

| 1 | p-Dimethoxybenzene | Iodine Monochloride (ICl) in Acetic Acid | 2,5-Diiodo-1,4-dimethoxybenzene | - |

| 2 | 2,5-Diiodo-1,4-dimethoxybenzene | n-Butyllithium (n-BuLi), then N,N-Dimethylformamide (DMF) | 4-Iodo-2,5-dimethoxybenzaldehyde | - |

Modern catalysis offers several methods for the direct formylation of aryl iodides, which could be applied to a precursor like 1-iodo-2,6-dimethylbenzene if selective iodination at the 4-position is challenging. Palladium-catalyzed carbonylation reactions are particularly powerful.

Recent advancements have focused on using safer and more sustainable C1 sources than the traditionally used carbon monoxide (CO) gas. One such method employs carbon dioxide (CO₂) as the carbonyl source. For instance, a heterogeneous Pd/C catalyst can effectively promote the formylation of various aryl iodides using polymethylhydrosiloxane (B1170920) (PMHS) as a reductant. rsc.orgthieme-connect.com Another protocol uses a homogeneous palladium catalyst (Pd(PCy₃)₂Cl₂) with phenylsilane (B129415) as the reductant under mild conditions. nih.govorganic-chemistry.org

Formic acid (HCOOH) has also been developed as a convenient and environmentally friendly C1 source for the palladium-catalyzed formylation of aryl iodides. acs.org These methods exhibit broad substrate scope and good functional group tolerance, making them viable options for the synthesis of substituted benzaldehydes.

| C1 Source | Catalyst System | Reductant | Key Features | Reference |

|---|---|---|---|---|

| Carbon Dioxide (CO₂) | Pd/C, DBU | Polymethylhydrosiloxane (PMHS) | Heterogeneous, reusable catalyst. | rsc.orgthieme-connect.com |

| Carbon Dioxide (CO₂) | Pd(PCy₃)₂Cl₂, di-2-pyridyl ketone | Phenylsilane | Mild reaction conditions (75°C, 1 atm CO₂). | nih.govorganic-chemistry.org |

| Formic Acid (HCOOH) | Palladium Catalyst | HCOOH acts as both C1 source and reductant. | Environmentally friendly CO surrogate. | acs.org |

Advanced and Sustainable Synthetic Protocols

The development of sustainable chemical processes is a major focus of contemporary research. For the synthesis of aromatic aldehydes, photocatalysis represents a green and innovative approach. Visible-light photocatalysis can drive the selective oxidation of aromatic alcohols to aldehydes using air as the oxidant under ambient temperature and pressure. nih.gov For example, a magnetic WO₃ZnO/Fe₃O₄ composite has been used as a recyclable photocatalyst for this transformation. nih.gov

While this method applies to the conversion of an alcohol to an aldehyde, it highlights a sustainable strategy that could be incorporated into a multi-step synthesis of this compound, for instance, by first preparing (4-Iodo-2,6-dimethylphenyl)methanol and then oxidizing it photocatalytically. Other photocatalytic methods focus on installing the formyl group directly using various radical precursors. rsc.org These light-driven methods often proceed under mild conditions and offer novel pathways for constructing complex molecules, aligning with the principles of green chemistry. nih.gov

Catalytic Formylation using C1 Resources (e.g., CO2)

The direct formylation of aryl halides using single-carbon (C1) sources like carbon dioxide (CO2) or formic acid represents a green and efficient approach to synthesizing aromatic aldehydes. These methods often rely on transition metal catalysis, typically with palladium, to facilitate the carbon-carbon bond formation.

One notable method involves the palladium-catalyzed reductive formylation of aryl iodides with CO2. In a study demonstrating this transformation, various aryl iodides were successfully converted to their corresponding aldehydes. ingentaconnect.comfigshare.com While the specific synthesis of this compound from 1-iodo-3,5-dimethylbenzene (B1203722) was not detailed, the closely related substrate, 2,6-dimethyliodobenzene, was successfully formylated. This suggests a viable pathway for the target compound under similar conditions. The reaction typically employs a palladium catalyst, such as Pd(PCy3)2Cl2, in the presence of a ligand and a reducing agent like phenylsilane, under an atmosphere of CO2. ingentaconnect.comfigshare.com The reaction proceeds under relatively mild conditions, offering good functional group tolerance. ingentaconnect.comfigshare.com

Another effective C1 source for the formylation of aryl iodides is formic acid (HCOOH). acs.orgrsc.org This method also utilizes a palladium catalyst and serves as a convenient alternative to using gaseous carbon monoxide. acs.orgrsc.org The reaction is typically carried out in the presence of a phosphine (B1218219) ligand and a base. This approach has been shown to be effective for a variety of aryl iodides, producing the corresponding aldehydes in good yields. acs.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Formylation of Aryl Iodides

| Aryl Iodide Substrate | C1 Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene (B50100) | CO2 | Pd(PCy3)2Cl2 / di-2-pyridyl ketone | DMF | 75 | 85 | ingentaconnect.com |

| 4-Iodoanisole | CO2 | Pd(PCy3)2Cl2 / di-2-pyridyl ketone | DMF | 75 | 82 | ingentaconnect.com |

| 1-Iodonaphthalene | CO2 | Pd(PCy3)2Cl2 / di-2-pyridyl ketone | DMF | 75 | 78 | ingentaconnect.com |

| Iodobenzene | HCOOH | Pd(OAc)2 / PPh3 | Toluene (B28343) | 80 | 83 | acs.org |

| 4-Iodotoluene | HCOOH | Pd(OAc)2 / PPh3 | Toluene | 80 | 81 | acs.org |

This table presents data for analogous reactions to illustrate the general applicability of the methods.

Electrochemical Synthesis Pathways for Aryl Aldehydes

Electrochemical methods offer a sustainable alternative to traditional synthesis, often avoiding harsh reagents and reducing waste. The electrochemical formylation of aryl halides has been developed as a promising route to aromatic aldehydes.

A notable electrochemical protocol for the formylation of aryl halides utilizes dimethylformamide (DMF) as both the solvent and the formyl source. rsc.org In this system, a nickel foam cathode and a sacrificial magnesium anode are employed. This method has demonstrated good substrate scope and scalability for various aryl halides. rsc.org Applying this methodology to 1-iodo-3,5-dimethylbenzene would be a direct route to this compound.

Furthermore, the electrochemical carboxylation of aryl halides with CO2 is a related and well-documented transformation. springernature.comnih.gov While this yields a carboxylic acid rather than an aldehyde, it highlights the utility of electrochemistry in C-C bond formation with C1 resources. These reactions are often catalyzed by nickel or copper complexes and can proceed under mild conditions. springernature.comnih.gov

Table 2: Electrochemical Formylation of Aryl Halides using DMF

| Aryl Halide Substrate | Cathode | Anode | Solvent | Yield (%) | Reference |

| Iodobenzene | Ni foam | Mg | DMF | 85 | rsc.org |

| Bromobenzene | Ni foam | Mg | DMF | 78 | rsc.org |

| 4-Bromoanisole | Ni foam | Mg | DMF | 82 | rsc.org |

| 4-Chlorotoluene | Ni foam | Mg | DMF | 65 | rsc.org |

This table showcases the general electrochemical formylation method applicable to the synthesis of the target compound.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation can significantly enhance the efficiency of formylation reactions.

Microwave heating has been successfully applied to palladium-catalyzed carbonylation reactions of aryl iodides with carbon monoxide. acs.orgacs.orgnih.govthieme-connect.com These reactions, which produce esters or amides, demonstrate that microwave irradiation can effectively promote the key steps in the catalytic cycle. By extension, the formylation of 1-iodo-3,5-dimethylbenzene with a suitable C1 source could be significantly accelerated under microwave conditions.

The Vilsmeier-Haack reaction, a classical method for formylating electron-rich aromatic rings, can also be enhanced by microwave irradiation. ingentaconnect.comdegres.euresearchgate.netijpcbs.com This reaction typically uses a Vilsmeier reagent, generated from a substituted formamide (B127407) and phosphorus oxychloride. Microwave-assisted Vilsmeier-Haack reactions have been shown to proceed in much shorter times and with higher yields compared to conventional heating methods. ingentaconnect.comdegres.euresearchgate.netijpcbs.com While 1-iodo-3,5-dimethylbenzene is not highly activated, this method could potentially be adapted for its formylation.

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Substrate | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

| Pd-Catalyzed Aminocarbonylation | Iodobenzene | 120 °C, 12 h | 75% | 130 °C, 10 min | 95% | nih.gov |

| Vilsmeier-Haack Formylation | Indole | 80 °C, 2 h | 80% | 90 °C, 5 min | 92% | degres.eu |

This table provides examples illustrating the rate and yield enhancements achievable with microwave assistance in related reactions.

Reactivity and Transformational Chemistry of 4 Iodo 2,6 Dimethylbenzaldehyde

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of the aryl-iodide bond allows 4-Iodo-2,6-dimethylbenzaldehyde to be an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows these couplings to proceed under mild conditions, often with high selectivity for the iodinated position. wikipedia.org

Sonogashira Coupling for C(sp)-C(aryl) Bond Formation

The Sonogashira coupling is a fundamental reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction has been extensively used to synthesize arylalkynes, which are important structural motifs in pharmaceuticals, natural products, and organic materials. wikipedia.orgnih.gov For this compound, the Sonogashira coupling provides a direct route to installing an alkynyl group at the 4-position of the benzene (B151609) ring.

The mechanism of the Sonogashira reaction is generally understood to proceed via two interconnected catalytic cycles, one involving palladium and the other, in the traditional system, involving a copper co-catalyst. libretexts.org

Palladium Cycle : The cycle typically begins with a Pd(0) species. An oxidative addition of the aryl iodide (this compound) to the Pd(0) complex occurs, forming a Pd(II)-aryl intermediate. libretexts.org

Copper Cycle : Simultaneously, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide species. wikipedia.org

Transmetalation : The copper acetylide then transfers the acetylide group to the Pd(II)-aryl complex. This step is often the rate-determining step. libretexts.org

Reductive Elimination : The resulting dialkynyl-aryl-Pd(II) complex undergoes reductive elimination to release the final arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle. wikipedia.org

In copper-free Sonogashira variants, the mechanism avoids the copper cycle. The deprotonation of the alkyne is thought to be facilitated by the palladium complex itself or by the base, followed by direct reaction with the Pd(II)-aryl intermediate. wikipedia.orglibretexts.org

A variety of catalyst systems have been developed to facilitate the Sonogashira coupling, each with distinct advantages.

Palladium-Copper Systems : The classic Sonogashira reaction employs a dual catalyst system, most commonly consisting of a palladium(0) source like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], in conjunction with a copper(I) halide co-catalyst, such as copper(I) iodide (CuI). wikipedia.org These reactions are typically run in the presence of an amine base like triethylamine, which also serves as the solvent. wikipedia.org

Copper-Free Systems : To circumvent issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the toxicity of copper residues in pharmaceutical applications, copper-free systems have been developed. nih.gov These often rely on more sophisticated, electron-rich, and bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. libretexts.org A notable example is the use of an air-stable, monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), which enables room-temperature, copper-free coupling of challenging substrates. nih.gov

Ligand-Free and Heterogeneous Systems : Efforts to simplify the reaction and improve catalyst recyclability have led to ligand-free and heterogeneous catalysts. For instance, a diatomite-supported palladium(II) salophen complex has been used as a recyclable, heterogeneous catalyst for copper- and solvent-free Sonogashira reactions of aryl halides. researchgate.net These systems offer environmental and economic benefits by simplifying product purification and allowing for catalyst reuse. researchgate.net

Table 1: Comparison of Catalyst Systems for Sonogashira Coupling

| Catalyst System | Key Components | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium-Copper | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, Amine Base | Room temp. to mild heating | High reliability, well-established | Alkyne homocoupling, copper toxicity |

| Copper-Free | Pd source (e.g., Pd(OAc)₂), Bulky Ligand (e.g., P(t-Bu)₃) | Room temp. to mild heating | Avoids homocoupling, cleaner product | Requires specialized ligands |

| Heterogeneous | Supported Pd catalyst (e.g., Pd on diatomite) | Varies, often higher temp. | Catalyst is recyclable, simplified purification | May have lower activity than homogeneous systems |

The Sonogashira coupling exhibits high regioselectivity, governed by the relative reactivity of the halide leaving groups. The established reactivity order is I > Br > OTf > Cl. wikipedia.org Consequently, for a substrate like this compound, the reaction will occur exclusively at the highly reactive carbon-iodine bond. This selectivity is a key advantage, allowing for precise modification without affecting other parts of the molecule.

The substrate scope for the Sonogashira reaction is broad. A wide variety of terminal alkynes, bearing both alkyl and aryl substituents, can be coupled with aryl iodides. acs.org Research has shown that even sterically hindered aryl halides, such as those with substituents in the 2- and 2,6-positions, can undergo successful coupling, although they may require more active catalysts or slightly harsher conditions. acs.org The presence of the two ortho-methyl groups in this compound introduces steric hindrance around the reaction center, which can influence the reaction rate but does not prevent the coupling.

Continuous flow chemistry offers significant advantages for reaction optimization, safety, and scalability. The Sonogashira coupling has been successfully adapted to flow systems. For example, a study using an H-Cube® continuous flow reactor demonstrated rapid catalyst screening for the coupling of 4-iodo-anisole, a substrate similar to this compound. thalesnano.com

In this setup, a solution of the aryl iodide and the alkyne in a suitable solvent (e.g., methanol) with a base is pumped through a heated, packed column containing a heterogeneous palladium catalyst (a CatCart®). thalesnano.com This methodology allows for rapid variation of parameters like temperature, flow rate (residence time), and catalyst type to quickly identify optimal conditions. The use of immobilized catalysts, such as FibreCat® palladium catalysts or palladium on carbon, simplifies product isolation and minimizes catalyst leaching. thalesnano.com

Table 2: Representative Conditions for Flow Sonogashira Coupling of an Aryl Iodide

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 4-Iodo-anisole (0.05 M) | thalesnano.com |

| Alkyne | Phenylacetylene (1.2 eq.) | thalesnano.com |

| Base | Sodium Hydroxide (3 eq.) | thalesnano.com |

| Solvent | Methanol | thalesnano.com |

| Catalyst | FibreCat® 1001 (Pd(OAc)₂-based) | thalesnano.com |

| Temperature | 100 °C | thalesnano.com |

| Flow Rate | 0.1 mL/min | thalesnano.com |

| System | H-Cube® Flow Reactor | thalesnano.com |

Suzuki-Miyaura Coupling for C(aryl)-C(aryl) Bond Construction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C(aryl)-C(aryl) bonds, linking an organoboron species (like a boronic acid) with an organic halide. harvard.edufishersci.co.uk This reaction is central to the synthesis of biaryl compounds. For this compound, the Suzuki coupling enables the introduction of a new aryl or heteroaryl group at the 4-position, creating a biaryl structure.

The catalytic cycle is similar to other cross-couplings, involving:

Oxidative Addition of the aryl iodide to a Pd(0) complex. harvard.edu

Transmetalation where the organic group is transferred from the boron atom to the palladium center. This step requires a base to activate the organoboron reagent. researchgate.net

Reductive Elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst. harvard.edu

The reaction is highly tolerant of various functional groups, and the aldehyde on this compound is expected to remain intact under typical Suzuki conditions. The steric hindrance from the 2,6-dimethyl groups can be overcome by using catalysts with bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos) or tetraphosphine ligands, which promote the key steps of the catalytic cycle. organic-chemistry.orgnih.gov A study on the coupling of 4-iodobenzaldehyde (B108471) with phenylboronic acid using a heterogeneous copper-palladium catalyst in ethanol (B145695) at room temperature highlights the mild conditions under which such transformations can be achieved. researchgate.net

Table 3: Example Conditions for Suzuki-Miyaura Coupling of a Related Aryl Iodide

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 4-Iodobenzaldehyde (1 mmol) | researchgate.net |

| Boronic Acid | Phenylboronic acid (1.5 mmol) | researchgate.net |

| Catalyst | Cu-AIA-PC-Pd (1 mol%) | researchgate.net |

| Base | K₂CO₃ (1.5 mmol) | researchgate.net |

| Solvent | Ethanol (5 mL) | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Time | 6 hours | researchgate.net |

Heck Reaction for Olefinic Arylation (Analogue: 4-Iodo-2,6-dimethylaniline)

While specific studies on the Heck reaction of this compound are not extensively documented in readily available literature, the reactivity can be inferred from its analogue, 4-iodo-2,6-dimethylaniline. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For aryl halides, the reaction facilitates the substitution of the halogen with an alkene group.

In the case of the analogue 4-bromo-2,6-dimethylaniline, a successful ligandless Heck coupling with acrylonitrile (B1666552) has been reported using a Pd/C catalyst. researchgate.net The steric hindrance provided by the two adjacent methyl groups on the aniline (B41778) derivative is a notable feature of this reaction. researchgate.net This suggests that despite the steric bulk, the Heck reaction is a viable transformation for this class of compounds. It is often beneficial to protect the amino group in anilines before subjecting them to Heck coupling conditions, for instance, by converting it to a benzoyl derivative. researchgate.net For similar reactions, catalysts like PdCl2(PCy3)2 or Pd(tertBu3P)2 are considered effective. researchgate.net

Given these findings, it is plausible that this compound could undergo similar Heck coupling reactions with various alkenes, such as n-butyl acrylate, styrene, or acrylonitrile, to introduce a vinyl substituent at the 4-position of the benzene ring. The aldehyde group, being an electron-withdrawing group, would likely remain unaffected under standard Heck conditions.

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations.

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. libretexts.orglibretexts.org The reaction proceeds via the formation of a new carbon-carbon bond. libretexts.org

The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate yields the corresponding secondary alcohol. libretexts.orgyoutube.com

Table 1: Examples of Grignard Reactions with Aldehydes

| Grignard Reagent | Aldehyde | Product after Workup |

| Methylmagnesium bromide | This compound | 1-(4-Iodo-2,6-dimethylphenyl)ethanol |

| Phenylmagnesium bromide | This compound | (4-Iodo-2,6-dimethylphenyl)(phenyl)methanol |

It is important to note that Grignard reagents are also strong bases and will react with any acidic protons present in the reaction mixture, including water. libretexts.orglumenlearning.com Therefore, these reactions must be carried out under anhydrous conditions. libretexts.orglumenlearning.com The steric hindrance from the ortho-methyl groups in this compound might slow down the reaction rate compared to unhindered benzaldehydes, but the reaction is generally expected to proceed. dalalinstitute.com

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comnih.gov The formation of imines is often catalyzed by mild acid. masterorganicchemistry.com

The reaction of this compound with a primary amine (R-NH2) would yield an N-substituted imine. These reactions are typically reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com

Table 2: Imine Formation from this compound

| Primary Amine | Product (Imine) |

| Aniline | N-(4-Iodo-2,6-dimethylbenzylidene)aniline |

| Methylamine | N-(4-Iodo-2,6-dimethylbenzylidene)methanamine |

Various methods can be employed for imine synthesis, including reactions in the absence of solvents or catalysts, sometimes under microwave irradiation. organic-chemistry.org Pyrrolidine can act as an organocatalyst for the efficient synthesis of aldimines from aldehydes and amino compounds. organic-chemistry.org

The aldehyde group of this compound can be either reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can effectively reduce the aldehyde to the corresponding primary alcohol, (4-iodo-2,6-dimethylphenyl)methanol. libretexts.org NaBH4 is a milder reagent and is typically used in alcoholic solvents, while LiAlH4 is a more powerful reducing agent requiring anhydrous ethereal solvents. libretexts.org

Oxidation: The aldehyde can be oxidized to 4-iodo-2,6-dimethylbenzoic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent ([Ag(NH3)2]+). The choice of oxidant depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation.

Exploitation of the Aryl Iodide Moiety for Further Derivatization

The carbon-iodine bond in this compound is another key site for chemical modification, particularly through metal-halogen exchange.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org For aryl iodides, this reaction is particularly efficient. wikipedia.org Treating this compound with a strong organometallic base, such as two equivalents of an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), can initiate a metal-halogen exchange. The first equivalent of the organolithium reagent will react with the aldehyde functionality, while the second equivalent will replace the iodine atom with lithium, forming a highly reactive aryllithium species.

This in-situ generated aryllithium reagent is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the 4-position of the benzene ring. This two-step process, nucleophilic addition to the aldehyde followed by metal-halogen exchange and subsequent reaction with an electrophile, allows for the synthesis of complex, polysubstituted aromatic compounds. The aryllithium intermediate serves as a precursor for nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve directly on the electron-rich aromatic ring. The use of metal catalysts can also enable aromatic halogen exchange reactions, which are not possible through traditional nucleophilic substitution pathways. nih.gov

Radical Reactions and Halogen Atom Transfer

The carbon-iodine bond in this compound is the most labile site for initiating radical reactions. The generation of an aryl radical from an aryl iodide can be achieved through various methods, including photolytic cleavage or by using radical initiators. nih.gov Once formed, the 2,6-dimethyl-4-formylphenyl radical is a versatile intermediate that can participate in a range of transformations.

One significant application of aryl radicals is their addition to other unsaturated systems. For instance, the addition of aryl radicals derived from aryl iodides to arenes can be facilitated by reagents like tris(trimethylsilyl)silane (B43935) under mild conditions. nih.gov While specific studies on this compound are not prevalent, the general mechanism suggests that the 2,6-dimethyl-4-formylphenyl radical could add to aromatic systems, leading to the formation of substituted biaryls.

Furthermore, tandem reaction sequences involving aryl radicals are a powerful tool in organic synthesis. A notable example is the tandem enediyne-radical cyclization, where an aryl radical adds to an aldehyde. acs.org This suggests the potential for intramolecular or intermolecular reactions where the aryl radical generated from one molecule of this compound could, in principle, add to the aldehyde group of another molecule, leading to oligomeric or polymeric structures under specific conditions.

Halogen-atom transfer (XAT) is a key process in many radical reactions, enabling the conversion of organic halides into carbon-centered radicals. This process is particularly relevant for aryl iodides due to the relatively weak C-I bond. The general principle involves the abstraction of the iodine atom by another radical species, propagating a radical chain reaction. While direct XAT studies on this compound are limited in publicly available research, the reactivity of aryl iodides in such processes is well-documented. For example, aryl iodides can be synthesized from arylhydrazines and iodine, a reaction that proceeds via the formation of an aryl radical through single-electron transfer from an iodide anion to an arenediazonium salt intermediate. acs.org

Electrochemical Transformations and Electrosynthesis

Electrochemical methods offer a green and highly tunable approach to organic transformations. For this compound, both the aldehyde group and the carbon-iodine bond are electrochemically active.

The electrochemical reduction of aldehydes can lead to the formation of valuable intermediates. While direct electrochemical generation of a carbanion at the formyl group is not typical, related transformations are known. A more plausible scenario for this compound would involve the reductive cleavage of the carbon-iodine bond to generate an aryl carbanion. This species could then participate in various coupling reactions.

The electrosynthesis of aldehydes from organic halides provides a relevant precedent. For instance, aldehydes can be synthesized by the electrolysis of an organic halide in the presence of an N,N-disubstituted formamide (B127407), such as dimethylformamide (DMF), followed by hydrolysis. google.com In this process, the organic halide is reduced at the cathode. Applying this to this compound, its reduction in the presence of a formylating agent could potentially lead to the synthesis of isophthalaldehydes.

Paired electrosynthesis, where valuable products are formed at both the anode and cathode, represents an efficient use of electrical energy. For example, the paired electrosynthesis of benzaldehyde (B42025) and succinic acid has been demonstrated. researchgate.net While this does not directly involve this compound, it highlights the potential for designing electrosynthetic routes where the reduction of the iodo-benzaldehyde derivative at the cathode could be coupled with a useful oxidation at the anode.

The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid. Electrochemical methods can provide a controlled means of achieving this transformation. The electrosynthesis of benzaldehyde from toluene (B28343) often involves a redox mediator, and similar principles could be applied to the oxidation of substituted benzaldehydes. researchgate.net

Furthermore, the iodine atom itself can be the site of oxidative transformation. Aryl iodides can be oxidized to hypervalent iodine compounds, which are valuable reagents in their own right. researchgate.net For example, the oxidative chlorination of iodobenzene (B50100) using HCl and H₂O₂ can yield aryliodine(III) dichlorides. It is conceivable that this compound could undergo a similar transformation to yield 4-(dichloroiodo)-2,6-dimethylbenzaldehyde, a hypervalent iodine reagent bearing an aldehyde functionality.

Tandem electrochemical processes can also be envisioned. For example, the electrochemical reduction of CO₂ to syngas has been coupled with the oxidation of benzyl (B1604629) alcohol to benzaldehyde. osti.gov A similar concept could be applied where the oxidation of the aldehyde group of this compound to the corresponding carboxylic acid at the anode is paired with a valuable reduction reaction at the cathode. Redox-mediated systems, which can offer high selectivity, are also a promising avenue for the controlled oxidation of substituted benzaldehydes. researchgate.net

Advanced Chemical Derivatives and Functional Analogues of 4 Iodo 2,6 Dimethylbenzaldehyde

Design and Synthesis of Dipyrrin (B1230570) Systems and Metal Complexes

The synthesis of meso-substituted dipyrromethanes can be achieved through the acid-catalyzed condensation of an aldehyde with an excess of pyrrole (B145914). nih.govgoogle.comderpharmachemica.comgfmoorelab.comresearchgate.net Various acid catalysts, such as trifluoroacetic acid (TFA), boron trifluoride etherate (BF₃·OEt₂), and indium(III) chloride (InCl₃), have been successfully employed for this transformation. nih.govgoogle.com The reaction typically proceeds at room temperature, and the use of excess pyrrole serves as both a reactant and the solvent. gfmoorelab.comresearchgate.net This methodology has been shown to be effective for a range of aromatic aldehydes, including sterically hindered ones like 2,6-disubstituted benzaldehydes. nih.govgfmoorelab.com Therefore, 4-iodo-2,6-dimethylbenzaldehyde is a suitable substrate for the synthesis of the corresponding meso-(4-iodo-2,6-dimethylphenyl)dipyrromethane. The general reaction is depicted below:

General Synthesis of meso-Substituted Dipyrromethanes

| Reactants | Catalyst | Product |

|---|---|---|

| Aryl Aldehyde + Pyrrole (excess) | TFA or BF₃·OEt₂ or InCl₃ | meso-Aryl-dipyrromethane |

Following the synthesis of the dipyrromethane, oxidation is required to form the dipyrrin ligand. A common oxidizing agent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netnih.gov The resulting meso-aryl dipyrrin is a versatile bidentate ligand capable of coordinating with a variety of metal ions. rsc.orgresearchgate.net

The complexation of dipyrrin ligands with metal ions such as cobalt(III), copper(II), nickel(II), and zinc(II) leads to the formation of stable metal complexes with distinct geometries and properties. nih.govcdnsciencepub.com For instance, cobalt can form an octahedral complex, while copper and nickel can form complexes with distorted tetrahedral or square-planar geometries. nih.govcdnsciencepub.com These metal complexes often exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in sensors and imaging. The steric and electronic properties of the meso-aryl substituent, in this case, the 4-iodo-2,6-dimethylphenyl group, can significantly influence the coordination chemistry and the physical properties of the final metal complex. rsc.orgresearchgate.net

Development of Conjugated Frameworks and Optoelectronic Materials

The iodine atom on the aromatic ring of this compound provides a reactive handle for the construction of extended π-conjugated systems through cross-coupling reactions. These reactions are fundamental in the synthesis of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The Sonogashira and Suzuki-Miyaura coupling reactions are particularly powerful tools for this purpose.

The Sonogashira coupling reaction involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the creation of arylalkynes and conjugated enynes. libretexts.org The reactivity of the aryl halide in Sonogashira coupling follows the general trend I > Br > Cl, making this compound an excellent substrate. wikipedia.org By coupling this molecule with various alkynes, a wide range of conjugated oligomers and polymers can be synthesized. libretexts.orgresearchgate.netresearchgate.net

Sonogashira Coupling Reaction

| Reactants | Catalysts | Product |

|---|---|---|

| This compound + Terminal Alkyne | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Base (e.g., amine) | Conjugated Arylalkyne |

The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide. researchgate.netresearchgate.net This reaction is widely used for the synthesis of biaryls and other conjugated systems. This compound can be coupled with various arylboronic acids to generate extended aromatic frameworks. The aldehyde functionality can be retained for further modifications or can be incorporated into the final material's structure.

Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst | Product |

|---|---|---|

| This compound + Arylboronic Acid | Palladium complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivative |

The conjugated frameworks synthesized through these methods can exhibit valuable optoelectronic properties, such as luminescence and charge transport capabilities, which are essential for their use in electronic devices. The specific architecture and electronic nature of the resulting polymers determine their performance in applications like OLEDs. researchgate.net

Preparation of Chiral Derivatives and Enantioselective Syntheses (General applicability for similar benzaldehydes)

The synthesis of chiral molecules from achiral starting materials is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. Benzaldehydes, including structurally similar compounds to this compound, are versatile precursors for the preparation of a variety of chiral derivatives, such as chiral alcohols and lactones.

One common approach to introduce chirality is through the asymmetric reduction of the aldehyde group to form a chiral alcohol. This can be achieved using chiral reducing agents, such as lithium aluminum hydride modified with chiral ligands like binaphthol. acs.org Alternatively, catalytic enantioselective addition of nucleophiles to the aldehyde can be employed. For example, the use of chiral catalysts in the addition of organozinc or organoaluminum reagents to aldehydes can produce chiral secondary alcohols with high enantiomeric excess. wikipedia.orgnih.gov

Another important class of chiral derivatives that can be synthesized from benzaldehydes are chiral lactones . These motifs are present in many biologically active natural products. The enantioselective synthesis of β-lactones, for instance, can be achieved through a [2+2] cycloaddition of a ketene (B1206846) with the aldehyde, catalyzed by a chiral Lewis base. nih.govrsc.org Furthermore, chiral δ-iodo-γ-lactones have been synthesized with high enantiomeric purity from enantiomerically enriched allyl alcohols derived from substituted benzaldehydes. This demonstrates the feasibility of transforming benzaldehydes into complex chiral structures. rsc.org The development of efficient and highly enantioselective methods for the synthesis of chiral lactones is an active area of research. rsc.orgnih.gov

The principles of these enantioselective transformations are generally applicable to a wide range of substituted benzaldehydes. The electronic and steric properties of the substituents on the aromatic ring can influence the reactivity and the stereoselectivity of the reaction. For this compound, the bulky methyl groups adjacent to the aldehyde may provide a specific steric environment that could be exploited to achieve high levels of stereocontrol in asymmetric reactions.

Examples of Enantioselective Syntheses from Benzaldehydes

| Starting Material | Reaction Type | Chiral Product |

|---|---|---|

| Substituted Benzaldehyde (B42025) | Asymmetric Reduction | Chiral Alcohol |

| Substituted Benzaldehyde | Catalytic Asymmetric Addition | Chiral Alcohol |

| Substituted Benzaldehyde | Catalytic [2+2] Cycloaddition | Chiral β-Lactone |

| Substituted Benzaldehyde derivative | Iodolactonization | Chiral γ-Lactone |

Characterization and Spectroscopic Analysis of 4 Iodo 2,6 Dimethylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 4-Iodo-2,6-dimethylbenzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally similar compounds, such as 2,6-dimethylbenzaldehyde (B72290) and other substituted benzaldehydes, the following proton signals can be predicted. chemicalbook.comnist.govnih.gov

The aldehydic proton (-CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

The aromatic protons on the benzene (B151609) ring will also produce characteristic signals. In the case of this compound, the two aromatic protons at the C3 and C5 positions are chemically equivalent and are expected to appear as a single signal, likely a singlet, in the aromatic region (δ 7.0-8.0 ppm).

The protons of the two methyl groups (-CH₃) at the C2 and C6 positions are also chemically equivalent. These protons are expected to give a sharp singlet in the upfield region of the spectrum, typically around δ 2.5 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Singlet (s) |

| Aromatic H (C3-H, C5-H) | 7.0 - 8.0 | Singlet (s) |

| Methyl H (C2-CH₃, C6-CH₃) | ~2.5 | Singlet (s) |

For comparison, the experimental ¹H NMR data for some related benzaldehyde (B42025) derivatives are provided below. rsc.org

Experimental ¹H NMR Data for Related Benzaldehydes:

| Compound | Aldehydic H (δ, ppm) | Aromatic H (δ, ppm) | Methyl H (δ, ppm) | Other Signals (δ, ppm) |

| 3,5-Dimethylbenzaldehyde | 9.95 (s) | 7.49 (s, 2H), 7.26 (s, 1H) | 2.39 (s, 6H) | - |

| 4-Methylbenzaldehyde | 9.96 (s) | 7.77 (d, 2H), 7.32 (d, 2H) | 2.43 (s, 3H) | - |

| 4-Chlorobenzaldehyde | 9.98 (s) | 7.86 (d, 2H), 7.51 (d, 2H) | - | - |

| 4-Methoxybenzaldehyde | 9.88 (s) | 7.84 (d, 2H), 7.03 (d, 2H) | - | 3.89 (s, 3H, -OCH₃) |

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear in the far downfield region, typically between δ 190 and 200 ppm.

The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon atom bearing the iodine (C4) will be significantly influenced by the heavy atom effect of iodine, which can sometimes lead to a lower chemical shift than expected based solely on electronegativity. The carbons bearing the methyl groups (C2 and C6) and the carbon attached to the aldehyde group (C1) will also have distinct chemical shifts within this region. The remaining aromatic carbons (C3 and C5) will also be observed here.

The methyl carbons are the most shielded and will appear in the upfield region of the spectrum, typically around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 200 |

| Aromatic C-I (C4) | ~95 - 105 |

| Aromatic C-CH₃ (C2, C6) | 140 - 150 |

| Aromatic C-H (C3, C5) | 135 - 145 |

| Aromatic C-CHO (C1) | 130 - 140 |

| Methyl C | 20 - 25 |

For comparison, the experimental ¹³C NMR data for some related benzaldehyde derivatives are provided below. rsc.org

Experimental ¹³C NMR Data for Related Benzaldehydes:

| Compound | Aldehydic C=O (δ, ppm) | Aromatic C (δ, ppm) | Methyl C (δ, ppm) | Other Signals (δ, ppm) |

| 3,5-Dimethylbenzaldehyde | 192.8 | 138.8, 136.6, 136.2, 127.6 | 21.1 | - |

| 4-Methylbenzaldehyde | 192.1 | 145.6, 134.2, 129.9, 129.8 | 22.0 | - |

| 4-Chlorobenzaldehyde | 190.9 | 141.0, 134.7, 130.9, 129.5 | - | - |

| 4-Methoxybenzaldehyde | 190.9 | 164.6, 132.0, 129.9, 114.3 | - | 55.6 (-OCH₃) |

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound and its derivatives, two-dimensional (2D) NMR experiments are employed. youtube.comresearchgate.netsdsu.eduustc.edu.cn

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comsdsu.edu For this compound, COSY would be expected to show correlations between the aromatic protons if any coupling exists, although in this highly symmetrical molecule, such couplings might be minimal or absent.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.comustc.edu.cn For the target molecule, an HSQC or HMQC spectrum would show a cross-peak connecting the aromatic proton signal to its corresponding aromatic carbon signal, and another cross-peak linking the methyl proton signal to the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. lcms.czchemrxiv.org For this compound (C₉H₉IO), the expected exact mass can be calculated with high accuracy. This technique is crucial for confirming the molecular formula of a newly synthesized compound or an unknown substance.

Predicted HRMS Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₉H₉IO | 259.9749 |

| [M+H]⁺ | C₉H₁₀IO | 260.9827 |

| [M+Na]⁺ | C₉H₉IONa | 282.9648 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates the components of a mixture, and the MS provides a mass spectrum for each component.

The mass spectrum of this compound obtained from GC-MS would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO), the loss of a hydrogen atom, and cleavage of the substituents from the aromatic ring.

Predicted Fragmentation Pattern for this compound:

Loss of a hydrogen atom: [M-H]⁺

Loss of the formyl group: [M-CHO]⁺

Loss of a methyl group: [M-CH₃]⁺

Loss of iodine: [M-I]⁺

The relative abundance of these fragment ions helps to piece together the structure of the molecule. The NIST WebBook provides mass spectral data for the related compound 2,6-dimethylbenzaldehyde, which shows a prominent molecular ion peak and a base peak corresponding to the loss of a hydrogen atom. nist.gov A similar pattern, with additional fragments related to the iodine atom, would be expected for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the analysis of aromatic aldehydes like this compound, LC-MS provides high sensitivity and specificity. The process involves introducing a sample into a high-performance liquid chromatography (HPLC) system, which separates the components of the mixture. The separated components then flow into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For a compound such as this compound (C₉H₉IO), a typical LC method would employ a reversed-phase column (e.g., a C18 column). The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acid like formic acid added to facilitate protonation.

The mass spectrometer, often operating with an electrospray ionization (ESI) source in positive ion mode, would detect the protonated molecule, [M+H]⁺. Given the monoisotopic mass of this compound is approximately 260.07 g/mol , the expected primary ion in the mass spectrum would be observed at an m/z value of approximately 261.0. High-resolution mass spectrometry could further confirm the elemental composition by providing a highly accurate mass measurement. Derivatization of the aldehyde functional group is a common strategy to enhance ionization efficiency and improve detection limits if required.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is characterized by the distinct frequencies of its constituent functional groups: the aldehyde group, the substituted aromatic ring, the methyl groups, and the carbon-iodine bond.

Aldehyde Group (CHO): The most prominent feature of the aldehyde is the strong C=O stretching vibration, which is expected to appear in the IR spectrum around 1700–1705 cm⁻¹. researchgate.net This frequency is slightly lower than that of aliphatic aldehydes due to conjugation with the aromatic ring. msu.edu The aldehyde C-H bond exhibits two characteristic, albeit weaker, stretching bands: a Fermi resonance doublet, with one peak near 2880–2820 cm⁻¹ and another near 2780–2720 cm⁻¹. docbrown.info The presence of this lower frequency C-H stretching band is a reliable indicator of an aldehyde. researchgate.net

Aromatic Ring: The benzene ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. orgchemboulder.com The C=C stretching vibrations within the ring appear as a series of bands in the 1600–1450 cm⁻¹ region. pressbooks.pubresearchgate.net The substitution pattern on the ring influences the pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region and the strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. orgchemboulder.com

Methyl Groups (CH₃): The methyl groups contribute C-H stretching vibrations in the 2980–2870 cm⁻¹ range, which may overlap with the aldehyde C-H stretch. Asymmetric and symmetric bending vibrations for the methyl groups are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected at a low frequency due to the high mass of the iodine atom. For iodo-aromatic compounds, this band is typically found in the far-infrared region, between 600 and 485 cm⁻¹. This vibration is often weak in the IR spectrum but can produce a strong signal in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2980 - 2870 | Medium |

| Aldehyde C-H | Stretching (Fermi Doublet) | ~2850 and ~2750 | Weak |

| Aldehyde C=O | Stretching | 1705 - 1685 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak |

| Aromatic C-I | Stretching | 600 - 485 | Weak to Medium |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. While a specific crystal structure for this compound is not publicly available, analysis of related substituted benzaldehydes provides insight into its likely solid-state architecture. rsc.orgnih.gov

An X-ray diffraction study would determine the unit cell parameters and the spatial arrangement of molecules within the crystal lattice. Key structural features of interest would include the planarity of the molecule. The steric hindrance imposed by the two ortho-methyl groups would likely cause the aldehyde group to be twisted out of the plane of the benzene ring to minimize steric strain.

Furthermore, the analysis would reveal the nature of intermolecular interactions that govern the crystal packing. In addition to standard van der Waals forces, one would expect to observe weak C–H···O hydrogen bonds involving the aldehyde oxygen atom. nih.gov A particularly significant interaction would be potential halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule (a C–I···O interaction). These non-covalent interactions are crucial in directing the self-assembly of the molecules in the solid state. rsc.org

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the benzaldehyde chromophore.

The spectrum of benzene, the parent aromatic system, shows three absorption bands around 184 nm, 204 nm, and 256 nm. quimicaorganica.org In benzaldehyde, conjugation of the carbonyl group with the ring leads to two primary absorption bands:

An intense π→π* transition (K-band) typically found around 240-250 nm.

A much weaker n→π* transition (R-band) at longer wavelengths, around 300-330 nm, arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

The substituents on the ring modify these absorptions. The two electron-donating methyl groups act as auxochromes, causing a slight bathochromic (red) shift of the absorption maxima. The iodine atom has a more pronounced effect. As a heavy halogen, it introduces a significant bathochromic shift due to its electronic contributions and the heavy-atom effect, which can increase the probability of the formally "forbidden" n→π* transition. Studies on iodine in aromatic hydrocarbons have long established the formation of charge-transfer complexes that influence UV absorption. acs.org Therefore, for this compound, the π→π* band is expected to be shifted to a wavelength longer than 250 nm, and the n→π* band would likewise be shifted to a longer wavelength, potentially extending into the near-UV region.

Computational Chemistry and Theoretical Investigations of 4 Iodo 2,6 Dimethylbenzaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

There are no specific DFT studies published for 4-Iodo-2,6-dimethylbenzaldehyde. In principle, DFT calculations could provide valuable insights into its electronic properties. Such studies would typically involve the calculation of molecular orbitals (HOMO and LUMO) to understand its reactivity, electrostatic potential maps to visualize charge distribution, and various electronic descriptors. However, without published research, no specific data can be presented.

Reaction Pathway and Transition State Analysis

Investigations into the reaction pathways and the analysis of transition states for reactions involving this compound have not been reported. Theoretical studies in this area would be instrumental in predicting its behavior in various chemical transformations, such as nucleophilic additions to the carbonyl group or cross-coupling reactions at the iodo-substituted position. The absence of this research means there is no data on the energetics of its potential reaction mechanisms.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

While experimental spectroscopic data may exist in proprietary databases, published computational predictions of the NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies for this compound are not available. Theoretical calculations are often used to complement experimental data and aid in the structural elucidation of new compounds. The lack of such computational studies prevents the presentation of any predicted spectroscopic data.

Q & A

Q. What are the optimal synthetic routes for 4-iodo-2,6-dimethylbenzaldehyde, and how can reaction intermediates be characterized?

- Methodological Answer : A feasible approach involves halogenation of 2,6-dimethylbenzaldehyde derivatives. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group. Intermediate characterization requires techniques like -NMR to confirm regioselectivity and HPLC to monitor reaction progress. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Stability studies under inert atmospheres (e.g., argon) are critical due to potential iodine loss under light or heat .

Q. How can this compound be distinguished from structurally similar compounds during analysis?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (, exact mass 276.9714). Pair with -NMR to identify the aldehyde carbonyl signal (~190 ppm) and iodine-induced deshielding in aromatic carbons. Differentiate from non-iodinated analogs (e.g., 4-chloro-2,6-dimethylbenzaldehyde) by comparing UV-Vis spectra: iodine substituents typically cause a bathochromic shift in .

Advanced Research Questions

Q. How can conflicting analytical data for this compound derivatives be resolved, particularly in environmental samples?

- Methodological Answer : Contradictions may arise from residual oxidizing agents (e.g., chlorine dioxide, hypochlorite) altering iodine substituents. Implement a two-step derivatization protocol:

Quench residual oxidants with ascorbic acid to prevent interference.

Use HPLC-UV with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) to separate derivatives like 4-iodo-2,6-dimethylphenol (retention time ~12 min) and 4-chloro analogs (~9 min). Validate with spiked recovery experiments (detection limit: 0.009–0.011 mg/L) .

Q. What strategies optimize the stability of this compound in aqueous matrices for long-term studies?

- Methodological Answer : Stabilize the compound by adjusting pH to 6–7 (prevents aldehyde oxidation) and adding radical scavengers (e.g., 1 mM EDTA). Store samples in amber vials at 4°C under nitrogen. For kinetic studies, monitor degradation via LC-MS/MS, tracking iodine loss ( transition 277 → 127) and aldehyde oxidation products (e.g., carboxylic acid derivatives) .

Q. How do steric and electronic effects of the 4-iodo and 2,6-dimethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2,6-dimethyl groups impose steric hindrance, limiting coupling reactions to positions para to iodine. Electronic effects from the iodine atom enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions). Compare reactivity with non-iodinated analogs using DFT calculations (e.g., Fukui indices for electrophilic attack) and kinetic profiling under Suzuki-Miyaura conditions (Pd(PPh), KCO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.